molecular formula C8H8O3 B083384 Methyl phenyl carbonate CAS No. 13509-27-8

Methyl phenyl carbonate

Cat. No. B083384
CAS RN: 13509-27-8
M. Wt: 152.15 g/mol
InChI Key: XTBFPVLHGVYOQH-UHFFFAOYSA-N
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Patent
US04642349

Procedure details

A mixture of 3.8 g of methyl phenyl carbonate, 3.06 g of ethyl chloroacetate, and 0.42 g of TBPB was heated at 120° C. for 2 hours. Distillation of the resulting reaction mixture provided a 96 percent yield of ethyl phenoxyacetate.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step One
Name
Quantity
0.42 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=O)([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)OC.ClC[C:14]([O:16][CH2:17][CH3:18])=[O:15].CC1C(CN2CCC(N3CCC(N4C(=O)NC5C4=CC=CC=5)CC3)CC2)=CC=CC=1>>[O:4]([CH2:1][C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
C(OC)(OC1=CC=CC=C1)=O
Name
Quantity
3.06 g
Type
reactant
Smiles
ClCC(=O)OCC
Name
Quantity
0.42 g
Type
reactant
Smiles
CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)N4C5=CC=CC=C5NC4=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Distillation of the resulting reaction mixture

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.